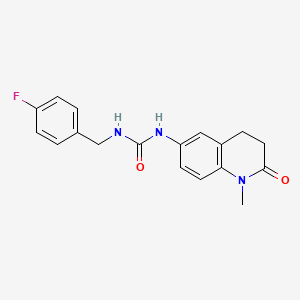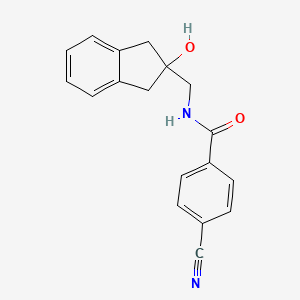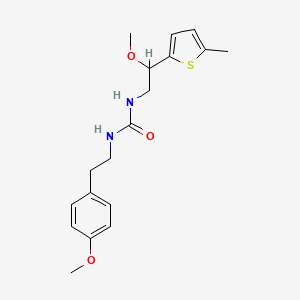![molecular formula C19H20N4O2S2 B2970850 2-(methylsulfanyl)-N-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}pyridine-4-carboxamide CAS No. 1428020-68-1](/img/structure/B2970850.png)
2-(methylsulfanyl)-N-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Introduce the methylsulfanyl group via a nucleophilic substitution reaction using methylthiol.
Industrial Production Methods
Scaling up the production involves optimizing reaction conditions for higher yields and purity. Continuous flow reactors and catalytic processes can be employed for efficient industrial synthesis. Green chemistry principles such as solvent recycling and energy-efficient processes are crucial for sustainable production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-N-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}pyridine-4-carboxamide can be achieved through multi-step organic reactions:
Formation of the Thiophene-Oxadiazole Moiety
React 3-aminothiophene with ethyl chloroformate to form an intermediate.
Cyclize the intermediate with hydrazine hydrate to form 3-(thiophen-3-yl)-1,2,4-oxadiazole.
Attachment to Cyclohexyl Ring
React the thiophene-oxadiazole moiety with cyclohexylamine under suitable conditions.
Formation of the Pyridine Carboxamide
Attach the cyclohexyl-thiophene-oxadiazole intermediate to pyridine-4-carboxylic acid via an amide bond formation using coupling reagents like EDCI or DCC.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Reduction of the oxadiazole ring can be achieved using hydrazine or lithium aluminum hydride, leading to ring-opened products.
Substitution: : Electrophilic or nucleophilic substitution can occur at the pyridine ring and thiophene moiety.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: : Hydrazine, lithium aluminum hydride.
Substitution: : Halogens, organometallic reagents.
Major Products
The major products depend on the type of reaction. Oxidation of the methylsulfanyl group leads to sulfoxides or sulfones. Reduction of the oxadiazole ring produces amines and other derivatives.
Scientific Research Applications
Chemistry
Used as a building block for synthesizing more complex molecules.
Studies on reaction mechanisms and catalysis.
Biology
Potential bioactive compound for enzyme inhibition.
Research on its interactions with biological macromolecules.
Medicine
Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Drug design and development studies.
Industry
Application in materials science for developing new polymers and materials.
Used in the synthesis of specialty chemicals.
Mechanism of Action
The compound's mechanism of action involves interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. The presence of the oxadiazole and thiophene groups suggests potential inhibition of enzyme active sites or disruption of protein-protein interactions. Detailed studies on binding affinities and pathway analyses are essential to elucidate its full mechanism.
Comparison with Similar Compounds
Comparison with Other Compounds
N-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}pyridine-4-carboxamide: : Lacks the methylsulfanyl group, which may alter its reactivity and biological activity.
2-(Methylsulfanyl)-N-{1-[3-(phenyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}pyridine-4-carboxamide: : Substitution of the thiophene with a phenyl ring changes its electronic properties and potentially its interaction with biological targets.
Uniqueness
The combination of a methylsulfanyl group with a thiophene-oxadiazole moiety in 2-(methylsulfanyl)-N-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}pyridine-4-carboxamide imparts unique chemical properties, enhancing its potential as a versatile compound for various applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
2-methylsulfanyl-N-[1-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S2/c1-26-15-11-13(5-9-20-15)17(24)22-19(7-3-2-4-8-19)18-21-16(23-25-18)14-6-10-27-12-14/h5-6,9-12H,2-4,7-8H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWUMMQJOBZGCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=C1)C(=O)NC2(CCCCC2)C3=NC(=NO3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
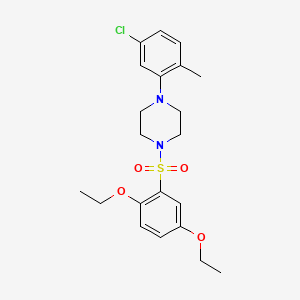
![3-(benzenesulfonyl)-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2970770.png)
![3-(benzylthio)-7-chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2970774.png)

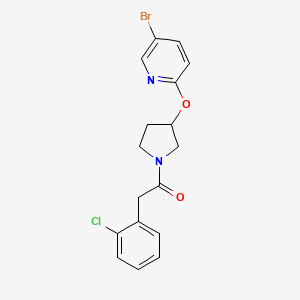
![3-[(5-chloro-2-methoxyphenyl)amino]-N-(1-cyanocyclobutyl)-N-methylpropanamide](/img/structure/B2970778.png)
![N-(4-bromophenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2970780.png)
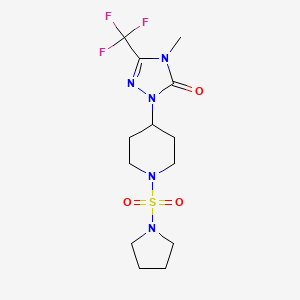
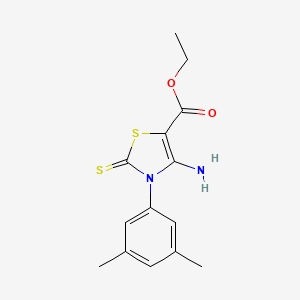
![5-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide](/img/structure/B2970785.png)
![1-{bicyclo[2.2.1]hept-5-en-2-yl}-3-(2-hydroxyethyl)thiourea](/img/structure/B2970786.png)
